2-Chloro-5-iodobenzaldehyde
Overview
Description
2-Chloro-5-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H4ClIO. It is a compound of interest in organic synthesis due to its unique reactivity and the presence of both chlorine and iodine substituents on the benzene ring . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodobenzaldehyde typically involves the iodination of 2-chlorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine is introduced at the meta position relative to the aldehyde group due to the electron-withdrawing effect of the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 2-Chloro-5-iodobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-Chloro-5-iodobenzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: 2-Chloro-5-iodobenzoic acid.
Reduction: 2-Chloro-5-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-iodobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the halogen substituents, which influence the compound’s electrophilicity and nucleophilicity. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
2-Chlorobenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Iodobenzaldehyde: Lacks the chlorine substituent, affecting its reactivity and the types of reactions it can undergo.
2-Bromo-5-iodobenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness: 2-Chloro-5-iodobenzaldehyde is unique due to the presence of both chlorine and iodine substituents, which provide a distinct reactivity profile. This makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations .
Properties
IUPAC Name |
2-chloro-5-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSJMLJXBCULP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256925-54-9 | |
Record name | 2-chloro-5-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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